![molecular formula C8H16N2O2 B1599035 Methyl 4-Methyl-1-piperazineacetate CAS No. 5780-70-1](/img/structure/B1599035.png)
Methyl 4-Methyl-1-piperazineacetate
Overview
Description
Methyl 4-Methyl-1-piperazineacetate, also known as MMPA, is a chemical compound that is widely used in scientific research. It is a derivative of piperazine and is commonly used in the synthesis of various pharmaceuticals and other organic compounds. Additionally, we will explore future directions for research on this compound.
Scientific Research Applications
Pharmaceutical Synthesis
“Methyl 4-Methyl-1-piperazineacetate” is a valuable intermediate in the synthesis of pharmaceutical compounds. Its piperazine ring is a common motif in many drugs, contributing to its pharmacological activity. The compound’s derivatives are present in more than twenty classes of pharmaceuticals .
Biological Activity Profiling
This compound is used in the biological evaluation of potential drugs. It plays a significant role in affinity-based protein profiling, which is crucial for identifying the biological targets of new drugs and understanding their mechanisms of action .
Antibacterial Applications
Derivatives of “Methyl 4-Methyl-1-piperazineacetate” have shown potential as antibacterial compounds. They are particularly useful in the development of nocathiacin analogs, which are a class of antibiotics .
Chemical Synthesis
In chemical synthesis, this compound serves as a versatile building block. It is employed in multicomponent reactions, cyclization, and annulation processes, which are fundamental in creating complex organic molecules .
Material Science
The compound’s derivatives can be used in the synthesis of materials with specific properties. For instance, it has been utilized as a cyano source in the C–H cyanation of arenes, which is a key step in producing fluorescent materials .
Medicinal Chemistry
In medicinal chemistry, “Methyl 4-Methyl-1-piperazineacetate” is used to assess the drug-likeness and bioavailability of new compounds. Its physicochemical properties, such as solubility and lipophilicity, are critical parameters in drug design .
Reference Standards
It is also used to prepare reference standards for quality tests and assays in pharmaceutical testing. This ensures the accuracy and reliability of analytical methods used in drug development .
Structural Characterization
Lastly, “Methyl 4-Methyl-1-piperazineacetate” is important in the structural characterization of complex molecules. For example, it has been used in the study of the antibiotic rifampicin, aiding in understanding its crystal structure and pharmacological properties .
properties
IUPAC Name |
methyl 2-(4-methylpiperazin-1-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-9-3-5-10(6-4-9)7-8(11)12-2/h3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFZMXDFNYFURS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50423644 | |
Record name | Methyl (4-methylpiperazin-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50423644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5780-70-1 | |
Record name | Methyl (4-methylpiperazin-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50423644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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